An In-depth Technical Guide to 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a key intermediate in contemporary medicinal chemistry, valued for its versatile reactivity and the biological significance of the pyrazole scaffold. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis and reactivity, and an in-depth look at its applications in drug discovery, particularly in the development of kinase inhibitors. The content is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work, supported by detailed protocols, mechanistic insights, and safety considerations.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of bioactive molecules. When coupled with a benzenesulfonyl chloride moiety, the resulting compound, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, becomes a powerful building block for the synthesis of novel therapeutic agents. The sulfonyl chloride group provides a reactive handle for the introduction of diverse functionalities, primarily through the formation of sulfonamides, while the brominated pyrazole offers a site for further structural modifications via cross-coupling reactions. This guide will delve into the core chemical aspects of this important reagent.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 1174064-62-0 | [2] |
| Molecular Formula | C₉H₆BrClN₂O₂S | [3] |
| Molecular Weight | 321.58 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available in searched literature. | |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DCM, THF, DMF) and insoluble in water. | Inferred from general sulfonyl chloride properties |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the pyrazole ring. The protons on the benzene ring will likely appear as two doublets in the aromatic region (δ 7.5-8.5 ppm). The pyrazole protons will appear as two singlets, with their chemical shifts influenced by the bromine substituent.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbons of the benzene and pyrazole rings will resonate in the aromatic region (δ 110-150 ppm).
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FT-IR (KBr, cm⁻¹): The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) around 1370 and 1180 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole and benzene rings, and the C-Br stretching frequency.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (321.58 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Synthesis and Purification
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride can be approached through a multi-step sequence, leveraging established methodologies for the formation of the pyrazole ring and the introduction of the sulfonyl chloride functionality.
Synthetic Strategy
A logical synthetic route involves two key transformations:
-
N-Arylation: Formation of 1-(4-aminophenyl)-4-bromo-1H-pyrazole from 4-bromopyrazole and a suitable p-substituted aniline derivative.
-
Chlorosulfonylation: Conversion of the amino group on the phenyl ring to a sulfonyl chloride via a Sandmeyer-type reaction or direct chlorosulfonylation of the corresponding sulfonic acid.
An alternative and more direct approach involves the chlorosulfonylation of 1-phenyl-4-bromopyrazole. Research has shown that the chlorosulfonylation of 1-phenylpyrazole with chlorosulfonic acid in chloroform occurs at the 4-position of the pyrazole ring.[4] However, to achieve substitution on the benzene ring, different reaction conditions are necessary.
Hypothesized Synthetic Workflow:
Caption: Hypothesized synthetic workflow for the preparation of the target molecule.
Detailed Experimental Protocol (Hypothesized)
This protocol is based on established procedures for similar transformations and serves as a starting point for optimization.[5]
Step 1: Synthesis of 1-(4-Nitrophenyl)-4-bromo-1H-pyrazole
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To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
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To this suspension, add p-fluoronitrobenzene (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 1-(4-nitrophenyl)-4-bromo-1H-pyrazole.
Step 2: Synthesis of 1-(4-Aminophenyl)-4-bromo-1H-pyrazole
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To a solution of 1-(4-nitrophenyl)-4-bromo-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (3.0-5.0 eq) and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-aminophenyl)-4-bromo-1H-pyrazole.
Step 3: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride
-
Suspend 1-(4-aminophenyl)-4-bromo-1H-pyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride dihydrate (catalytic amount).
-
Add the cold diazonium salt solution to the sulfur dioxide solution portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain crude 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chlorinated hydrocarbons and hexanes, or by column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group and the potential for transformations at the brominated pyrazole ring.
Reactivity of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack.[6]
Reaction with Nucleophiles:
The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[4] This reaction typically proceeds via a stepwise addition-elimination mechanism, involving a transient trigonal bipyramidal intermediate.
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
-
Reaction with Amines (Sulfonamide Formation): This is the most common and synthetically important reaction of sulfonyl chlorides. They react readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. This reaction is fundamental to the synthesis of a vast number of pharmaceuticals.
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, sulfonyl chlorides react with alcohols to yield sulfonate esters.
-
Hydrolysis: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid. This reaction is often uncatalyzed but can be accelerated by acids or bases. Due to this reactivity, sulfonyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.
Reactivity of the 4-Bromo-1H-pyrazole Moiety
The bromine atom at the 4-position of the pyrazole ring provides a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl or heteroaryl substituents.
-
Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis provides access to alkynyl-substituted pyrazoles.
-
Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a strong base can be used to introduce amino substituents.
The ability to perform these transformations on the pyrazole ring, either before or after the elaboration of the sulfonyl chloride group, offers significant synthetic flexibility in the design of complex molecules.
Applications in Drug Discovery
The structural features of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride make it a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors.
Kinase Inhibitors
Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder by forming hydrogen bonds with the protein backbone. The sulfonamide linkage, readily formed from the sulfonyl chloride, can provide additional interactions with the target protein and modulate the physicochemical properties of the molecule.
The bromo-substituent on the pyrazole ring can be utilized to explore the "back pocket" of the ATP-binding site of kinases through the introduction of various substituents via cross-coupling reactions, leading to improved potency and selectivity.
Other Therapeutic Areas
Beyond kinase inhibition, pyrazole and sulfonamide motifs are found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral agents.[7][8] The versatility of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride allows for its use in the synthesis of compound libraries for screening against various biological targets.
Safety and Handling
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat when handling sulfonyl chlorides.
-
Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused sulfonyl chloride can be quenched by slowly adding it to a stirred solution of a suitable nucleophile, such as a secondary amine or an alcohol, in an inert solvent. The reaction should be performed in a fume hood and with appropriate cooling.
Conclusion
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a strategically important building block for the synthesis of complex organic molecules with potential therapeutic applications. Its dual reactivity, stemming from the sulfonyl chloride group and the brominated pyrazole ring, provides medicinal chemists with a versatile platform for the design and synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for harnessing its full potential in the advancement of drug discovery programs.
References
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